2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities . This particular compound features a bromine atom at the 4-position and a hydroxy group at the 7-position of the indole ring, with an acetic acid moiety attached to the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to selectively brominate the indole ring . The subsequent step involves the reaction of the brominated intermediate with chloroacetic acid under basic conditions to introduce the acetic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid can undergo various chemical reactions, including:
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as zinc and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Zinc and hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-(4-Bromo-7-oxo-1H-indol-3-yl)acetic acid.
Reduction: Formation of 2-(7-Hydroxy-1H-indol-3-yl)acetic acid.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and bromine groups on the indole ring can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s binding affinity to biological targets . The acetic acid moiety can also enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but lacking the bromine and hydroxy groups.
4-Bromoindole: Similar in structure but lacks the hydroxy and acetic acid groups.
7-Hydroxyindole: Similar in structure but lacks the bromine and acetic acid groups.
Uniqueness
2-(4-Bromo-7-hydroxy-1H-indol-3-yl)acetic acid is unique due to the presence of both bromine and hydroxy groups on the indole ring, along with the acetic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H8BrNO3 |
---|---|
Molecular Weight |
270.08 g/mol |
IUPAC Name |
2-(4-bromo-7-hydroxy-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8BrNO3/c11-6-1-2-7(13)10-9(6)5(4-12-10)3-8(14)15/h1-2,4,12-13H,3H2,(H,14,15) |
InChI Key |
ZVPCFIQHYUYQAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1O)CC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.